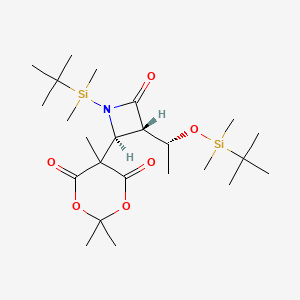

5-((2S,3S)-1-(tert-butyldimethylsilyl)-3-((R)-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione

Description

This compound is a highly specialized β-lactam derivative with a complex stereochemical framework. Its structure includes a 4-oxoazetidin-2-yl (β-lactam) core, dual tert-butyldimethylsilyl (TBS) protecting groups, and a 1,3-dioxane-4,6-dione moiety. The stereochemistry at positions 2S, 3S, and the R-configuration of the ethyl-TBS-oxy group is critical for its reactivity and biological activity. Such compounds are often intermediates in the synthesis of antibiotics or enzyme inhibitors, leveraging the β-lactam ring’s electrophilic properties for covalent binding to target proteins .

Properties

CAS No. |

156630-84-1 |

|---|---|

Molecular Formula |

C24H45NO6Si2 |

Molecular Weight |

499.8 g/mol |

IUPAC Name |

5-[(2S,3S)-1-[tert-butyl(dimethyl)silyl]-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione |

InChI |

InChI=1S/C24H45NO6Si2/c1-15(31-33(13,14)22(5,6)7)16-17(25(18(16)26)32(11,12)21(2,3)4)24(10)19(27)29-23(8,9)30-20(24)28/h15-17H,1-14H3/t15-,16-,17+/m1/s1 |

InChI Key |

DIQQRAUHADBMNH-ZACQAIPSSA-N |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H](N(C1=O)[Si](C)(C)C(C)(C)C)C2(C(=O)OC(OC2=O)(C)C)C)O[Si](C)(C)C(C)(C)C |

Canonical SMILES |

CC(C1C(N(C1=O)[Si](C)(C)C(C)(C)C)C2(C(=O)OC(OC2=O)(C)C)C)O[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of key intermediates. For instance, the tert-butyldimethylsilyl (TBDMS) groups are often introduced through silylation reactions using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

Step 1: Silylation of the starting material to introduce TBDMS groups.

Step 2: Formation of the azetidinone core via cyclization reactions under controlled temperature and pressure conditions.

Step 3: Introduction of the dioxane moiety through acetalization reactions.

Industrial production of this compound requires precise control of reaction parameters to ensure high yields and purity. Optimized reaction conditions such as temperature, pressure, and solvent choice are critical.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

Oxidation: Conversion to higher oxidation states under the influence of oxidizing agents such as hydrogen peroxide or permanganate.

Reduction: Reduction of the oxo group using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions involving the TBDMS groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as halides, thiols, or amines.

Major Products

The products formed from these reactions vary depending on the reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound is used as a building block for constructing more complex molecules, especially in the synthesis of pharmaceuticals and natural products.

Biology and Medicine

Industry

In industrial settings, it serves as an intermediate in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of this compound involves its interactions with molecular targets, often through covalent bonding or coordination with metal ions. Its effects are mediated through pathways involving enzyme inhibition or activation, influencing biological processes at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues include:

Unprotected β-lactam-dioxane hybrids : Lacking TBS groups, these derivatives exhibit reduced stability in aqueous or acidic conditions due to unprotected hydroxyls and amines.

Monosilylated β-lactams: Retaining only one TBS group, these derivatives show intermediate stability but lower steric hindrance, enabling faster reaction kinetics in nucleophilic acyl substitution.

Dioxane-dione derivatives without β-lactam cores : These lack the electrophilic β-lactam ring, rendering them inactive in enzyme inhibition but useful as esterase-sensitive prodrugs.

Functional Comparisons

Pharmacological Relevance

The TBS groups in the target compound may enhance cellular permeability compared to unprotected derivatives, aligning with findings that silylation improves drug bioavailability .

Research Findings and Limitations

- Synthetic Utility : The dual TBS groups prevent premature β-lactam ring hydrolysis, enabling use in multi-step syntheses .

- Limitations : The compound’s steric bulk may limit solubility in polar solvents, a common issue with heavily silylated molecules .

Critical Analysis of Evidence

- underscores the importance of chemical microenvironment modulation, relevant for testing such compounds in 3D culture systems .

Q & A

Q. What are the key challenges in synthesizing this compound, and how can multi-step reaction optimization address them?

- Methodological Answer : The compound’s complexity arises from its stereochemistry (four stereocenters) and multiple protecting groups (e.g., tert-butyldimethylsilyl). A typical synthesis involves:

- Step 1 : Formation of the azetidinone core via [3+2] cycloaddition or β-lactam synthesis under controlled conditions (e.g., low temperature to preserve stereochemistry) .

- Step 2 : Sequential silylation of hydroxyl groups using tert-butyldimethylsilyl chloride, requiring anhydrous conditions to avoid hydrolysis .

- Step 3 : Coupling with the dioxane-dione fragment via Mitsunobu or nucleophilic substitution, monitored by TLC/HPLC to ensure regioselectivity .

Optimization focuses on minimizing side reactions (e.g., epimerization) by adjusting solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., triethylamine for silylation) .

Q. How can researchers confirm the stereochemical configuration of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration by growing single crystals in non-polar solvents (e.g., hexane/ethyl acetate) .

- NMR Spectroscopy : Use NOESY to identify spatial proximity of protons (e.g., axial vs. equatorial positions in the azetidinone ring) .

- Optical Rotation : Compare experimental [α]D values with literature data for analogous silylated azetidinones .

Advanced Research Questions

Q. How can computational tools like quantum mechanical (QM) modeling improve reaction design for this compound?

- Methodological Answer :

- Reaction Path Search : Use QM software (e.g., Gaussian, ORCA) to simulate transition states and identify energy barriers for critical steps (e.g., ring closure in azetidinone formation). ICReDD’s approach integrates QM with experimental data to prioritize high-yield pathways .

- Solvent Effects : Conduct COSMO-RS simulations to predict solvent interactions and optimize reaction media (e.g., THF vs. dichloromethane for silylation efficiency) .

- Stereochemical Predictions : Apply DFT calculations to assess stability of diastereomers and guide protecting group strategies .

Q. What experimental strategies resolve contradictions in biological activity data for structurally similar analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity of analogs with modified substituents (e.g., tert-butyldimethylsilyl vs. trityl groups) using standardized assays (e.g., enzyme inhibition or cytotoxicity) .

- Binding Mode Validation : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins, cross-referenced with SPR or ITC binding affinity data .

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values) to identify outliers and reassess experimental conditions (e.g., buffer pH affecting compound stability) .

Q. How can researchers optimize purification for this compound when traditional column chromatography fails?

- Methodological Answer :

- Crystallization Screening : Test solvent pairs (e.g., ethanol/water) to induce selective crystallization of the target compound .

- Size-Exclusion Chromatography (SEC) : Separate by molecular weight in DMF or DMSO, effective for removing polymeric byproducts .

- HPLC with Chiral Columns : Resolve enantiomers using amylose-based columns and isocratic elution (e.g., hexane/isopropanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.